Asperugin B
Overview
Description
Methylmethaqualone is a quinazolinone derivative and an analogue of methaqualone. It possesses sedative and hypnotic properties similar to its parent compound, methaqualone, due to its agonist activity at the β subtype of the gamma-aminobutyric acid A receptor. Methylmethaqualone is approximately three times as potent as methaqualone in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methylmethaqualone involves the methylation of methaqualone. The process typically includes the following steps:
Formation of 2-methyl-3-(2’,4’-dimethylphenyl)-4-oxo-3,4-dihydroquinazoline: This is achieved by reacting 2,4-dimethylaniline with methyl anthranilate in the presence of a dehydrating agent.
Cyclization: The intermediate product undergoes cyclization to form the quinazolinone structure.
Industrial Production Methods: Industrial production methods for methylmethaqualone are not well-documented due to its status as a controlled substance. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions: Methylmethaqualone undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring, potentially altering its pharmacological properties.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted quinazolinone derivatives, which may have different pharmacological properties .
Scientific Research Applications
Methylmethaqualone has been studied for its sedative and hypnotic properties. Its applications in scientific research include:
Chemistry: Used as a reference compound in the study of quinazolinone derivatives.
Biology: Investigated for its effects on gamma-aminobutyric acid A receptors and its potential as a sedative-hypnotic agent.
Medicine: Explored for its potential therapeutic uses, although its pro-convulsive effects limit its clinical applications.
Industry: Limited industrial applications due to its controlled status.
Mechanism of Action
Methylmethaqualone acts as an agonist at the β subtype of the gamma-aminobutyric acid A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid in the brain. This results in sedative, hypnotic, and anxiolytic effects. The compound also has some activity at other gamma-aminobutyric acid A receptor subtypes .
Comparison with Similar Compounds
Methaqualone: The parent compound, with similar sedative and hypnotic properties.
Etaqualone: Another quinazolinone derivative with similar pharmacological effects.
2-Methoxyqualone: A recently discovered analogue with similar properties.
Uniqueness: Methylmethaqualone is unique due to its higher potency compared to methaqualone and its specific activity at the β subtype of the gamma-aminobutyric acid A receptor. its pro-convulsive effects make it particularly hazardous if taken in excessive doses .
Properties
IUPAC Name |
3,5-dihydroxy-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phthalaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c1-16(2)7-5-8-17(3)9-6-10-18(4)11-12-28-23-21(26)13-19(14-24)20(15-25)22(23)27/h7,9,11,13-15,26-27H,5-6,8,10,12H2,1-4H3/b17-9+,18-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBSZUYIWDXRKO-XURGJTJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOC1=C(C=C(C(=C1O)C=O)C=O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/COC1=C(C=C(C(=C1O)C=O)C=O)O)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14522-05-5 | |
Record name | Asperugin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014522055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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